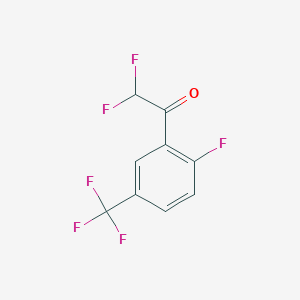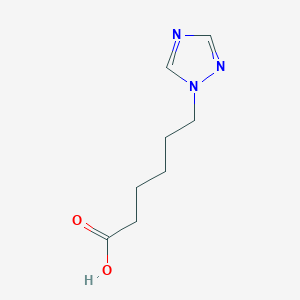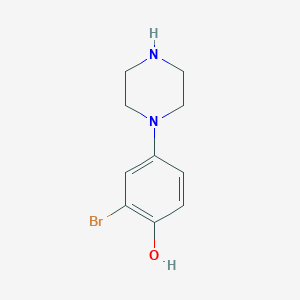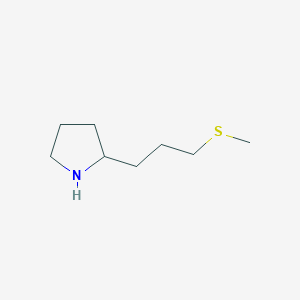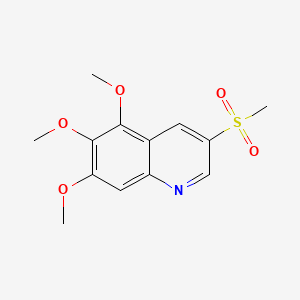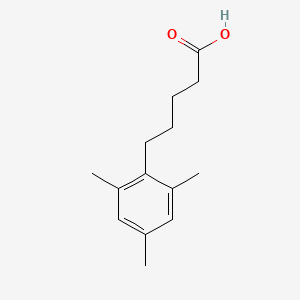
5-Mesitylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mesitylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a pentanoic acid backbone with a mesityl group attached to the fifth carbon atom The mesityl group, derived from mesitylene, consists of a benzene ring with three methyl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesitylpentanoic acid typically involves the introduction of the mesityl group to a pentanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where mesitylene reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of a mesityl-substituted pentenoic acid, which can be obtained through the hydroformylation of mesitylene with pentenoic acid. This method allows for the efficient production of the desired compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Mesitylpentanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form mesityl-substituted pentanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesityl-substituted pentanoic acid derivatives, while reduction can produce mesityl-substituted alcohols or aldehydes.
Aplicaciones Científicas De Investigación
5-Mesitylpentanoic acid has a range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 5-Mesitylpentanoic acid exerts its effects depends on the specific application. In chemical reactions, the mesityl group can stabilize reaction intermediates through resonance and inductive effects. In biological systems, the compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpentanoic acid: Similar in structure but with a phenyl group instead of a mesityl group.
Valeric acid: A simpler carboxylic acid without the aromatic substitution.
Mesitylene: The parent compound of the mesityl group, used in various chemical syntheses.
Uniqueness
5-Mesitylpentanoic acid is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. The mesityl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-(2,4,6-trimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
IJAARYGWAGACAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


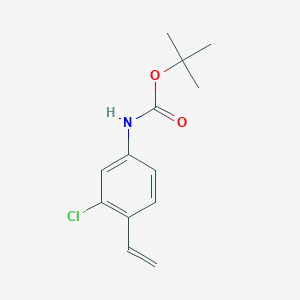
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)


